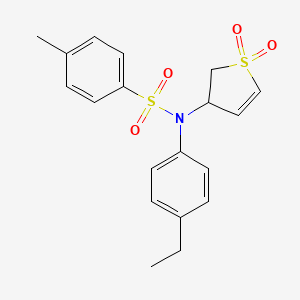

![molecular formula C17H14F2N2O3S2 B2566315 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 941878-18-8](/img/structure/B2566315.png)

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, DFB.

Aplicaciones Científicas De Investigación

Solar Cell Technology

The ionic liquid BuPyIm-TFSI, which shares a similarity in the incorporation of sulfur and nitrogen atoms as seen in thiazole derivatives, has been used as a dual-functional additive to improve the electrical properties of the hole-transporting material (HTM) in perovskite solar cells. This additive enhances HTM conductivity and reduces the solar cell's dark current, significantly increasing power conversion efficiency (Hong Zhang et al., 2014).

Antimicrobial Activity

A variety of compounds synthesized from related thiazole derivatives have demonstrated significant antibacterial and antifungal activities. These compounds were synthesized using environmentally benign procedures under microwave irradiation, showcasing the potential of thiazole-containing molecules in developing new antimicrobial agents (J. Raval et al., 2012).

Antiproliferative Activity

Dibenzothiazines, a group related to thiazole derivatives, have shown promising antiproliferative activity against a panel of six human solid tumor cell lines. This discovery highlights the dibenzothiazine core as a novel building block for antitumor agents targeting tubulin dynamics (Walter D. Guerra et al., 2021).

Catalysis

Compounds structurally related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide have been utilized as catalysts in chemical synthesis. For instance, scandium trifluoromethanesulfonate serves as an extremely active Lewis acid catalyst for acylating alcohols with acid anhydrides, demonstrating the versatility of sulfur-containing compounds in catalysis (K. Ishihara et al., 1996).

Fluorescent Probes

The design of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols showcases the application of thiazole derivatives in developing sensitive and selective detection techniques, crucial for environmental and biological sciences (Z. Wang et al., 2012).

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O3S2/c18-11-9-13(19)16-14(10-11)25-17(21-16)20-15(22)7-4-8-26(23,24)12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHYWFKMBBSGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,9-dimethyl-7-pentyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2566235.png)

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2566238.png)

![1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2566240.png)

![1,1,1-Trifluoro-3-{[3-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B2566242.png)

![2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride](/img/structure/B2566245.png)

![2-Amino-2-[4-(diethylamino)phenyl]acetic acid](/img/structure/B2566246.png)